P-CAB agent 2 hydrochloride

H+/K+-ATPase potency IC50

P-CAB agent 2 hydrochloride is an intermediate-potency, reversible gastric H+/K+-ATPase inhibitor (IC50 <100 nM), positioned between vonoprazan (19 nM) and tegoprazan (530 nM). This enables full dose-response curves and partial target engagement, avoiding the steep dose-response of ultra-potent inhibitors. Its defined hERG IC50 (18.69 μM) supports cardiac safety screening, while 55.4% acid suppression at 2 mg/kg p.o. in SD rats provides a validated in vivo starting dose. No acute toxicity up to 2000 mg/kg allows dose escalation without confounding toxicity. Ideal for SAR studies benchmarking against approved P-CABs.

Molecular Formula C22H26ClFN2O4S
Molecular Weight 469.0 g/mol
Cat. No. B12395049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-CAB agent 2 hydrochloride
Molecular FormulaC22H26ClFN2O4S
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESCNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC.Cl
InChIInChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H
InChIKeyJWWFXPUXOBHMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-CAB Agent 2 Hydrochloride: Potent Potassium-Competitive Acid Blocker for Acid-Related Disease Research


P-CAB agent 2 hydrochloride (CAS 2209911-80-6) is a potent, orally active potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+/K+-ATPase, the proton pump responsible for terminal gastric acid secretion [1]. Unlike proton pump inhibitors (PPIs) that require acid activation and covalently bind to cysteine residues, P-CABs competitively antagonize the K+ binding site of H+/K+-ATPase in a reversible, K+-competitive manner, enabling rapid onset of acid suppression independent of meal timing or acid environment [1]. This compound demonstrates favorable preliminary safety characteristics, including no observed acute toxicity in rodent models and a quantifiable cardiac safety margin defined by hERG channel inhibition [1].

Why Generic Substitution Fails: Quantified Differences Between P-CAB Agent 2 Hydrochloride and Closest P-CAB Analogs


Although the P-CAB class shares a common mechanism of competitive K+-site antagonism at H+/K+-ATPase, individual members exhibit substantial variation in potency, selectivity, pharmacokinetic profiles, and safety margins that preclude simple interchangeability. Published head-to-head and cross-study comparisons reveal that P-CAB agent 2 hydrochloride differs from approved agents such as vonoprazan, tegoprazan, fexuprazan, and keverprazan in key parameters including enzymatic IC50, hERG channel liability, and in vivo acid suppression efficacy at matched doses [1][2]. These quantitative differences directly impact experimental design, compound selection for target validation studies, and the interpretability of results when transitioning between P-CAB research tools.

Quantitative Evidence Guide: Where P-CAB Agent 2 Hydrochloride Demonstrates Measurable Differentiation from Key Analogs


Enzymatic Potency: H+/K+-ATPase Inhibition IC50 Compared with Tegoprazan and Vonoprazan

P-CAB agent 2 hydrochloride inhibits gastric H+/K+-ATPase activity with an IC50 of <100 nM [1]. In comparison, tegoprazan exhibits an IC50 of 530 nM (0.53 μM) against porcine H+/K+-ATPase under comparable in vitro conditions, representing approximately 5.3-fold weaker potency [2]. Vonoprazan demonstrates an IC50 of 19 nM at pH 6.5 in porcine gastric microsomes, indicating approximately 5.3-fold higher potency than the <100 nM value reported for P-CAB agent 2 hydrochloride .

H+/K+-ATPase potency IC50

Cardiac Safety Margin: hERG Potassium Channel Inhibition IC50

P-CAB agent 2 hydrochloride inhibits the hERG potassium channel with an IC50 of 18.69 μM and achieves 86.21% inhibition at 100 μM . While published hERG IC50 values for vonoprazan and tegoprazan are not widely reported, the P-CAB class generally demonstrates favorable cardiac safety profiles compared to certain gastroprokinetic agents [1]. The quantifiable hERG IC50 of 18.69 μM provides a measurable benchmark for assessing potential QT prolongation risk and for comparing safety margins across P-CAB candidates in preclinical cardiac safety screening.

hERG cardiac safety IC50 selectivity

In Vivo Acid Suppression: Histamine-Induced Gastric Acid Secretion in SD Rats

P-CAB agent 2 hydrochloride (2 mg/kg, p.o.) inhibits histamine-induced gastric acid secretion in SD rats with an acid suppression rate of 55.4% . In comparison, tegoprazan demonstrates an ED50 of 2.0 mg/kg for inhibition of gastric acid secretion in a GERD rat model, though direct percent suppression at 2 mg/kg is not reported [1]. Vonoprazan (2 mg/kg, p.o.) inhibits histamine-stimulated acid secretion in a dose-dependent manner in rats, but complete inhibition requires 4 mg/kg [2].

in vivo acid suppression efficacy rat model

Acute Toxicity Profile: No Observed Acute Toxicity up to 2000 mg/kg in SD Rats

P-CAB agent 2 hydrochloride exhibits no acute toxicity in SD rats following single oral doses of 600 mg/kg and 2000 mg/kg, with 600 mg/kg showing no significant effect on animal body weight . In comparison, vonoprazan fumarate has been administered to rats at doses up to 100 mg/kg in repeat-dose toxicity studies without mortality, though acute maximum tolerated dose data is not uniformly reported [1]. Keverprazan, another P-CAB analog, demonstrates an IC50 of <100 nM against H+/K+-ATPase in rabbit gastric mucosa microsomes but acute toxicity data comparable to the target compound is not publicly available [2].

acute toxicity safety maximum tolerated dose preclinical

Optimal Use Cases for P-CAB Agent 2 Hydrochloride: Where Quantitative Differentiation Drives Scientific Value


Intermediate Potency P-CAB for Dose-Response and Target Engagement Studies

Given its H+/K+-ATPase IC50 of <100 nM, P-CAB agent 2 hydrochloride occupies a potency niche between the high-affinity vonoprazan (19 nM) and the lower-affinity tegoprazan (530 nM) . This intermediate profile is valuable for constructing full dose-response curves in enzyme inhibition assays, for studies requiring partial target engagement, or for experiments where the steep dose-response of ultra-potent inhibitors would obscure mechanistic interpretation.

Cardiac Safety Screening and hERG Liability Benchmarking

The defined hERG IC50 of 18.69 μM provides a quantifiable comparator for cardiac safety screening cascades . Researchers can use P-CAB agent 2 hydrochloride as a reference compound when profiling novel P-CAB candidates or when establishing assay conditions for hERG channel inhibition studies. The availability of both H+/K+-ATPase and hERG IC50 data from the same compound source facilitates calculation of therapeutic indices.

In Vivo Acid Suppression Studies in Rodent Models of Acid-Related Disease

The demonstrated 55.4% acid suppression at 2 mg/kg p.o. in SD rats provides a validated starting dose for in vivo pharmacology studies . This quantifiable efficacy, combined with the favorable acute toxicity profile (no toxicity up to 2000 mg/kg), enables researchers to confidently dose-escalate in rodent models of GERD, peptic ulcer, or NSAID-induced gastric injury without confounding toxicity endpoints.

Comparative Pharmacology Studies Across the P-CAB Class

P-CAB agent 2 hydrochloride serves as a useful comparator tool in studies designed to dissect structure-activity relationships within the P-CAB chemotype. Its distinct potency and safety profile, when benchmarked against vonoprazan, tegoprazan, fexuprazan, and keverprazan, can help elucidate the molecular determinants of H+/K+-ATPase inhibition potency versus hERG channel off-target activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-CAB agent 2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.